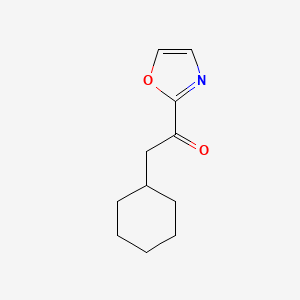

2-(Cyclohexylacetyl)oxazol

Übersicht

Beschreibung

“2-(Cyclohexylacetyl)oxazole” is a derivative of oxazole, which is a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .

Synthesis Analysis

Oxazoles can be synthesized using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis . The synthesis of oxazoles has been a key research topic in organic synthesis .Molecular Structure Analysis

The structure of oxazoles is similar to that of peptide, so it is also called pseudopeptide . Additionally, the water solubility of poly (2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .Chemical Reactions Analysis

Oxazoles can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2-(Cyclohexylacetyl)oxazol: und seine Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der Oxazolring ist dafür bekannt, mit bakteriellen Zellkomponenten zu interagieren, ihre Funktion zu stören und zum Zelltod zu führen . Diese Verbindung könnte bei der Entwicklung neuer Antibiotika entscheidend sein, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Antitumor-Eigenschaften

Oxazolderivate, darunter This compound, haben in der Krebsforschung vielversprechende Ergebnisse gezeigt. Sie können das Wachstum von Krebszellen hemmen, indem sie in die Zellteilung eingreifen und Apoptose induzieren . Die Forschung in diesem Bereich könnte zu neuartigen Krebstherapien führen, die effektiver sind und weniger Nebenwirkungen als die derzeitigen Behandlungen haben.

Entzündungshemmende Anwendungen

Der Oxazol-Kern ist Bestandteil mehrerer entzündungshemmender Medikamente. This compound könnte als Gerüst für die Entwicklung neuer entzündungshemmender Verbindungen dienen, die zur Behandlung chronisch entzündlicher Erkrankungen wie Arthritis eingesetzt werden können .

Antidiabetische Effekte

Es wurde festgestellt, dass einige Oxazolderivate antidiabetische Wirkungen besitzen, indem sie die Insulinausschüttung oder die Insulinempfindlichkeit modulieren . This compound könnte eine Leitverbindung für die Synthese neuer Antidiabetika sein.

Anwendungen gegen Fettleibigkeit

Forschungen haben gezeigt, dass bestimmte Oxazolverbindungen Stoffwechselwege beeinflussen können, die mit Fettleibigkeit zusammenhängen . This compound könnte zur Entwicklung von Medikamenten verwendet werden, die diese Wege gezielt ansteuern und eine potenzielle Behandlung für Fettleibigkeit bieten.

Antioxidatives Potenzial

Oxazole sind für ihre antioxidativen Eigenschaften bekannt, die für den Schutz von Zellen vor oxidativem Stress unerlässlich sind . This compound könnte auf seine Wirksamkeit bei der Vorbeugung oder Behandlung von durch oxidativen Schaden verursachten Krankheiten untersucht werden.

Safety and Hazards

Zukünftige Richtungen

Oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

Wirkmechanismus

Target of Action

2-(Cyclohexylacetyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems Oxazole derivatives have been found to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Oxazole derivatives are known for their versatile roles as intermediates, catalytic ligands, and pharmaceutical building blocks . They are often involved in non-covalent interactions with various enzymes and receptors, which can lead to changes in the function of these targets .

Biochemical Pathways

Oxazole derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight (19324) and structure suggest that it may have suitable properties for absorption and distribution

Result of Action

Some oxazole derivatives have shown significant activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that 2-(Cyclohexylacetyl)oxazole may also have antimicrobial effects, although further studies would be needed to confirm this.

Biochemische Analyse

Biochemical Properties

2-(Cyclohexylacetyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including 2-(Cyclohexylacetyl)oxazole, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve non-covalent binding to active sites of enzymes or receptors, leading to modulation of their activity.

Cellular Effects

2-(Cyclohexylacetyl)oxazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, 2-(Cyclohexylacetyl)oxazole may modulate inflammatory responses by affecting the production of cytokines and other signaling molecules.

Molecular Mechanism

The molecular mechanism of 2-(Cyclohexylacetyl)oxazole involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, 2-(Cyclohexylacetyl)oxazole may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclohexylacetyl)oxazole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(Cyclohexylacetyl)oxazole in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(Cyclohexylacetyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Cyclohexylacetyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-(Cyclohexylacetyl)oxazole, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Cyclohexylacetyl)oxazole within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(Cyclohexylacetyl)oxazole in particular cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-(Cyclohexylacetyl)oxazole is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(Cyclohexylacetyl)oxazole within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPSBYOCTCWSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642050 | |

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-04-1 | |

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.